![B1192797 GRD081](/img/new.no-structure.jpg)
GRD081
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
GRD081 is a dual PI3K/mTOR inhibitor. The no-observed-adverse-effect level (NOAEL) of this compound was 1mg/kg/day for beagle dogs and less than 2mg/kg/day for SD rats.
Scientific Research Applications
Cancer Therapeutics
GRD081 has been extensively studied for its anti-cancer properties. Its dual inhibition mechanism allows it to effectively reduce tumor growth across various cancer models, including:
-
Breast Cancer :
- Objective : Evaluate the anti-tumor effects on breast cancer cell lines.
- Findings : this compound inhibited cell proliferation and enhanced sensitivity to chemotherapy agents, suggesting its potential as an adjunct therapy in breast cancer treatment.
-
Lung Cancer :
- Objective : Assess the efficacy in reducing tumor size in preclinical models.
- Findings : Significant reduction in tumor growth was observed, indicating its potential effectiveness against lung cancer .
Neurological Disorders
The compound also shows promise in treating neurological conditions such as Alzheimer's disease and multiple sclerosis. Its neuroprotective properties are attributed to its ability to modulate neuroinflammatory processes.
-
Alzheimer's Disease :
- Objective : Evaluate the efficacy of this compound in reducing amyloid-beta plaques.
- Findings : Preclinical models demonstrated a significant reduction in plaque formation and improved cognitive function, suggesting potential benefits for Alzheimer's patients .
-
Multiple Sclerosis :
- Objective : Investigate the effects on neuroinflammation.
- Findings : this compound exhibited a capacity to reduce inflammatory markers associated with multiple sclerosis, indicating its therapeutic potential .
Case Studies
Disease | Objective | Findings |
---|---|---|
Breast Cancer | Assess anti-tumor effects on breast cancer cell lines | Inhibited cell proliferation; enhanced sensitivity to chemotherapy agents |
Lung Cancer | Evaluate efficacy in reducing tumor size | Significant reduction in tumor growth observed in preclinical models |
Alzheimer's Disease | Evaluate efficacy in reducing amyloid-beta plaques | Significant reduction in plaque formation; improved cognitive function |
Multiple Sclerosis | Investigate effects on neuroinflammation | Reduced inflammatory markers; potential therapeutic benefits for multiple sclerosis patients |
Properties
IUPAC Name |
NONE |
---|---|
Appearance |
solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GRD081; GRD-081; GRD 081. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.